molecular formula C9H16NO4- B14408249 3-Amino-5-tert-butoxy-5-oxopentanoate CAS No. 80902-52-9

3-Amino-5-tert-butoxy-5-oxopentanoate

Cat. No.: B14408249
CAS No.: 80902-52-9
M. Wt: 202.23 g/mol
InChI Key: AHBISXSASJMHLS-UHFFFAOYSA-M
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Description

3-Amino-5-tert-butoxy-5-oxopentanoate is a chemical compound with a unique structure that includes an amino group, a tert-butoxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-tert-butoxy-5-oxopentanoate typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method involves the neutralization of imidazolium hydroxide with Boc-protected amino acids . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-tert-butoxy-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various amides or esters.

Scientific Research Applications

3-Amino-5-tert-butoxy-5-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-tert-butoxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group provides steric hindrance that can influence the compound’s reactivity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-tert-butoxy-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxy group provides steric protection, while the amino and ketone groups offer sites for further chemical modifications.

Properties

CAS No.

80902-52-9

Molecular Formula

C9H16NO4-

Molecular Weight

202.23 g/mol

IUPAC Name

3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/p-1

InChI Key

AHBISXSASJMHLS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])N

Origin of Product

United States

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